molecular formula C13H14N2O3 B3258277 6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione CAS No. 30265-10-2

6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Cat. No. B3258277
CAS RN: 30265-10-2
M. Wt: 246.26 g/mol
InChI Key: ZMFQWIPCIBDUFU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Without specific information on this compound, it’s difficult to provide an analysis of its chemical reactions .

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be quite specific and there might not be a lot of research available on it .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

7-methoxyspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-9-4-5-10-8(7-9)3-2-6-13(10)11(16)14-12(17)15-13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFQWIPCIBDUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141685
Record name 3′,4′-Dihydro-6′-methoxyspiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

CAS RN

30265-10-2
Record name 3′,4′-Dihydro-6′-methoxyspiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30265-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′,4′-Dihydro-6′-methoxyspiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 35.2 g (0.2 mol) of 6-methoxy-1-tetralone, 19.5 g (0.3 mol) of potassium cyanide and 134.4 g (1.4 mol) of ammonium carbonate in 280 mL of EtOH was placed in a stainless steel bomb and heated at 110° C. for 48 hours. After cooling, the mixture was poured in 1.4 L of water. It was allowed to sit at ambient temperature for 3 days. The precipitated solid was filtered and washed several times with water and dried to give 48.1 g of a brown solid: mp 218°-220° C. 1H-NMR (DMSO-d6)d10.75(s, 1H),8.45(s, 1H),6.96(d, 1H),6.79 (d, 1H), 6.70 (s, 1H), 3.72 (s, 3H), 2.73 (t, 2H), 1.70-2.20 (m, 4H).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
134.4 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 2
6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 3
Reactant of Route 3
6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 4
6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 5
6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 6
6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

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